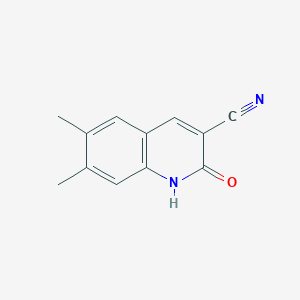

3-cyano-6,7-dimethyl-2(1H)-quinolinone

Descripción

3-Cyano-6,7-dimethyl-2(1H)-quinolinone is a heterocyclic compound characterized by a quinolinone core substituted with a cyano group at position 3 and methyl groups at positions 6 and 5. This compound belongs to the quinolin-2(1H)-one family, which is notable for its presence in bioactive alkaloids and synthetic derivatives with applications in pharmaceuticals and organic synthesis . The synthesis of such derivatives often involves reactions with enaminoesters or aromatic aldehydes, as demonstrated in studies using ethoxymethylenemalononitrile to introduce cyano functionalities .

Propiedades

Número CAS |

94856-40-3 |

|---|---|

Fórmula molecular |

C12H10N2O |

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

6,7-dimethyl-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2/h3-5H,1-2H3,(H,14,15) |

Clave InChI |

RVBSJPGBIUEEMF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs and Related Quinolinones

Substituent-Driven Reactivity and Physicochemical Properties

The presence and position of substituents on the quinolinone ring critically determine chemical behavior. Below is a comparative analysis of key analogs:

Key Observations :

- The 3-cyano group in the target compound enhances electrophilicity at position 3, making it reactive toward nucleophilic agents (e.g., amines, hydroxylamine) compared to non-cyano analogs .

- Methyl vs. methoxy groups : Methyl substituents (6,7-CH₃) increase lipophilicity, favoring membrane permeability, whereas methoxy groups (6,7-OCH₃) improve water solubility via hydrogen bonding .

Environmental Behavior and Degradation

Studies on hydroxylated quinolinones (e.g., 2(1H)-quinolinone) reveal distinct environmental fates:

- Hydrophobicity: 3-Cyano-6,7-dimethyl-2(1H)-quinolinone’s log P is higher than hydroxylated analogs (e.g., 2(1H)-quinolinone), leading to greater soil adsorption and persistence .

- Biodegradation: Hydroxylated quinolinones are more readily metabolized by sulfate-reducing bacteria in groundwater plumes, whereas methyl/cyano-substituted derivatives may resist degradation due to steric and electronic effects .

- Isomer Comparisons: Isomeric pairs (e.g., 2(1H)-quinolinone vs. 1(2H)-isoquinolinone) show similar physicochemical properties, but substituent differences (e.g., methyl vs. methoxy) significantly alter biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.